molecular formula C10H11FO B14071682 (E)-3-(4-fluorophenyl)but-2-en-1-ol

(E)-3-(4-fluorophenyl)but-2-en-1-ol

Cat. No.: B14071682
M. Wt: 166.19 g/mol
InChI Key: JTSBYSCJEWNJMQ-UHFFFAOYSA-N
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Description

(E)-3-(4-fluorophenyl)but-2-en-1-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)but-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with an appropriate alkene under conditions that favor the formation of the (E)-isomer. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The reaction conditions are optimized to maintain the integrity of the (E)-isomer and to minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)but-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: 3-(4-fluorophenyl)but-2-en-1-one or 3-(4-fluorophenyl)but-2-enal.

    Reduction: 3-(4-fluorophenyl)butan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(4-fluorophenyl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-(4-fluorophenyl)but-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)but-2-en-1-ol
  • (E)-3-(4-bromophenyl)but-2-en-1-ol
  • (E)-3-(4-methylphenyl)but-2-en-1-ol

Uniqueness

(E)-3-(4-fluorophenyl)but-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-(4-fluorophenyl)but-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3

InChI Key

JTSBYSCJEWNJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1=CC=C(C=C1)F

Origin of Product

United States

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